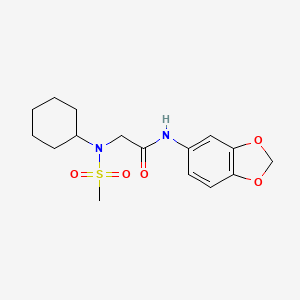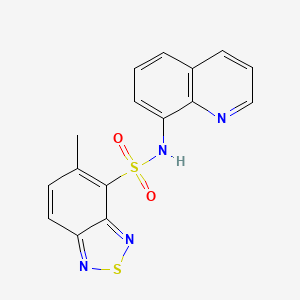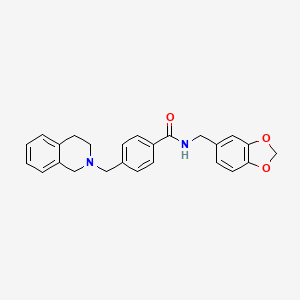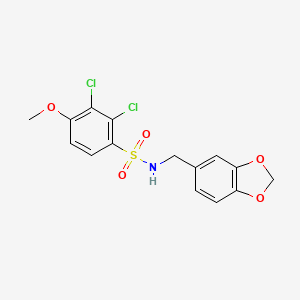
N~1~-1,3-benzodioxol-5-yl-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-1,3-benzodioxol-5-yl-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a potent activator of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating various physiological processes in the body.
Mécanisme D'action
BAY 41-2272 activates the enzyme N~1~-1,3-benzodioxol-5-yl-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in regulating various physiological processes in the body, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By activating this compound, BAY 41-2272 increases the production of cGMP, leading to the physiological effects observed in various studies.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects in various studies. These include:
- Relaxation of smooth muscle: BAY 41-2272 has been shown to relax smooth muscle in various tissues, including the lungs, blood vessels, and gastrointestinal tract. This effect is mediated by the activation of this compound and the subsequent increase in cGMP production.
- Inhibition of platelet aggregation: BAY 41-2272 has been shown to inhibit platelet aggregation, which plays a crucial role in the formation of blood clots. This effect is also mediated by the activation of this compound and the subsequent increase in cGMP production.
- Neurotransmitter release: BAY 41-2272 has been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. This effect is thought to be mediated by the activation of this compound in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective activator of N~1~-1,3-benzodioxol-5-yl-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, which allows for precise modulation of cGMP levels in various tissues. It is also relatively stable and easy to handle in vitro. However, there are also some limitations to its use in lab experiments. BAY 41-2272 has a relatively short half-life in vivo, which may limit its effectiveness in some studies. It is also relatively expensive compared to other this compound activators.
Orientations Futures
There are several future directions of research for BAY 41-2272. These include:
- Further studies on its potential applications in the treatment of cardiovascular diseases, including heart failure, pulmonary hypertension, and other vascular disorders.
- Studies on its potential applications in the treatment of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
- Development of more potent and selective N~1~-1,3-benzodioxol-5-yl-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide activators based on the structure of BAY 41-2272.
- Studies on the potential interactions between BAY 41-2272 and other signaling pathways in the body, including the nitric oxide pathway and the cAMP pathway.
Applications De Recherche Scientifique
BAY 41-2272 has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cardiovascular diseases. BAY 41-2272 has been shown to improve cardiac function and reduce vascular resistance in animal models of heart failure. It has also been shown to have beneficial effects on pulmonary hypertension and other vascular disorders.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-24(20,21)18(13-5-3-2-4-6-13)10-16(19)17-12-7-8-14-15(9-12)23-11-22-14/h7-9,13H,2-6,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLDSHWUKDJQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3449995.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B3450013.png)
![4-methyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B3450018.png)
![2-(4-morpholinyl)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3450025.png)
![N-[4-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-furamide](/img/structure/B3450026.png)
![N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3450027.png)
![4-(2,5-dimethoxyphenyl)-5-[3-(2-furyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3450029.png)

![N-(3,4-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3450039.png)
![N-(4-chloro-2-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3450058.png)

![N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3450085.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3450093.png)